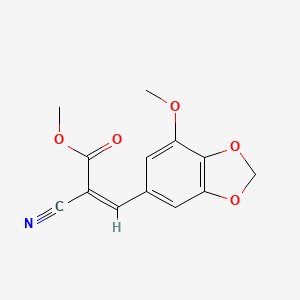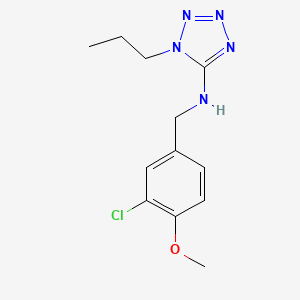![molecular formula C12H14N2O3S B15000028 4-[(Butanamidomethanethioyl)amino]benzoic acid](/img/structure/B15000028.png)
4-[(Butanamidomethanethioyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Butanamidomethanethioyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a butanamidomethanethioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butanamidomethanethioyl)amino]benzoic acid typically involves the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of toluene or via the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature.
Introduction of the butanamidomethanethioyl group: This step involves the reaction of benzoic acid with butanamide and a thiol reagent under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale oxidation: Using catalysts to oxidize toluene to benzoic acid.
Amidation and thiolation: Employing automated reactors to introduce the butanamidomethanethioyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(Butanamidomethanethioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(Butanamidomethanethioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(Butanamidomethanethioyl)amino]benzoic acid exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid in bacteria.
4-(Butylamino)benzoic acid: Used in peptide synthesis and has similar structural features.
Uniqueness
4-[(Butanamidomethanethioyl)amino]benzoic acid is unique due to the presence of the butanamidomethanethioyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
4-(butanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-10(15)14-12(18)13-9-6-4-8(5-7-9)11(16)17/h4-7H,2-3H2,1H3,(H,16,17)(H2,13,14,15,18) |
InChI Key |
DFXNYQDZAZWPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14999962.png)

![2,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14999967.png)
![2-(2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B14999970.png)
![ethyl 6-(3-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999974.png)
![4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999975.png)
![4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine](/img/structure/B14999982.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999985.png)
![3-(4-Chlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B14999990.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)
![5-(3-methylbutylsulfanyl)-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15000001.png)

![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B15000005.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B15000014.png)
